4-(Decyloxy)benzene-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decyloxy)benzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It features a benzene ring substituted with a decyloxy group and a carbodithioic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)benzene-1-carbodithioic acid typically involves the reaction of 4-hydroxybenzoic acid with decyl bromide in the presence of a base to form 4-(decyloxy)benzoic acid. This intermediate is then reacted with carbon disulfide and a suitable base, such as sodium hydroxide, to introduce the carbodithioic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decyloxy)benzene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or sulfide groups.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various alkyl or aryl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Decyloxy)benzene-1-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Decyloxy)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and proteins. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxy)benzene-1-carbodithioic acid
- 4-(Ethoxy)benzene-1-carbodithioic acid
- 4-(Butoxy)benzene-1-carbodithioic acid
Uniqueness
4-(Decyloxy)benzene-1-carbodithioic acid is unique due to the presence of the long decyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important.
Eigenschaften
CAS-Nummer |
185823-37-4 |
---|---|
Molekularformel |
C17H26OS2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
4-decoxybenzenecarbodithioic acid |
InChI |
InChI=1S/C17H26OS2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20/h10-13H,2-9,14H2,1H3,(H,19,20) |
InChI-Schlüssel |
MKZGPIJHJCDHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.